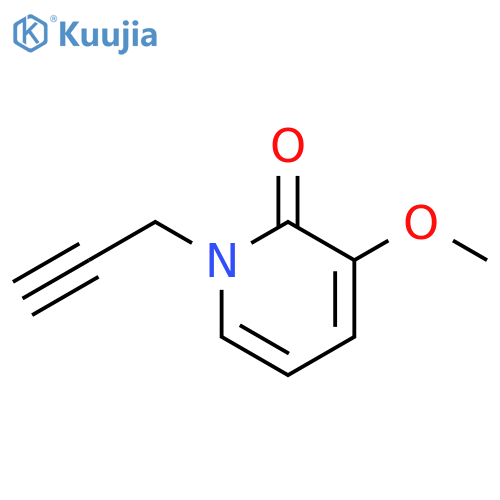Cas no 1416915-15-5 (1-Propargyl-3-methoxypyridine-2-one)

1416915-15-5 structure
商品名:1-Propargyl-3-methoxypyridine-2-one
CAS番号:1416915-15-5
MF:C9H9NO2
メガワット:163.173262357712
MDL:MFCD26744136
CID:4782506
1-Propargyl-3-methoxypyridine-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Propargyl-3-methoxypyridine-2-one
-
- MDL: MFCD26744136
- インチ: 1S/C9H9NO2/c1-3-6-10-7-4-5-8(12-2)9(10)11/h1,4-5,7H,6H2,2H3
- InChIKey: VEEZWCYARGCISS-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC#C)C=CC=C1OC
1-Propargyl-3-methoxypyridine-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 214269-2.500g |
1-Propargyl-3-methoxypyridine-2-one, 95% |
1416915-15-5 | 95% | 2.500g |
$1733.00 | 2023-09-06 |
1-Propargyl-3-methoxypyridine-2-one 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1416915-15-5 (1-Propargyl-3-methoxypyridine-2-one) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
